(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
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Description
Scientific Research Applications
Organic Synthesis Applications
Organic synthesis research has explored the utility of related compounds in constructing complex molecular architectures. For instance, the Bohlmann-Rahtz heteroannulation has been employed for the synthesis of dimethyl sulfomycinamate, showcasing the compound's role in synthesizing thiopeptide antibiotics derivatives through multistep reactions (Bagley et al., 2005). Similarly, derivatives involving pyrrolidin-1-yl)methanone structures have been synthesized, demonstrating their relevance in the creation of boric acid ester intermediates, highlighting a three-step substitution reaction approach for the structural confirmation and physicochemical property investigation (Huang et al., 2021).
Crystallography and Molecular Structure
Crystallography studies offer insights into the molecular and crystal structures of compounds featuring (pyrrolidin-1-yl)methanone derivatives. The research on cis(S),trans(O,N bpy)-(2,2′-bipyridyl-κ2 N,N′)bis(dimethyl sulfoxide-κS)[phenyl(pyridin-2-yl)methanone-κ2 N,O]ruthenium(II) bis(trifluoromethanesulfonate) reveals detailed structural information, including distorted octahedral geometry around the Ru2+ ion and interactions defining the crystal packing (Toyama & Nagao, 2022).
Theoretical Studies and Physicochemical Properties
Theoretical studies, including density functional theory (DFT) analyses, are crucial for understanding the electronic structure and reactivity of compounds. For the methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone compounds, DFT calculations were aligned with X-ray diffraction data, offering insights into their molecular electrostatic potential and frontier molecular orbitals, which are essential for predicting reactivity and interaction properties (Huang et al., 2021).
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-10-16(13(2)22-12)17(19)18-9-8-15(11-18)23(20,21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQMKISWCGPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.